Gold tribromide (AuBr3, CAS 10294-28-7) is a dark red-to-black inorganic coordination compound that exists primarily as a dimeric Au2Br6 species [1]. Functioning as a potent oxophilic and alkynophilic Lewis acid, it is a critical precursor in advanced materials science and homogeneous catalysis. In procurement contexts, AuBr3 is primarily selected for its specific halide-exchange profile in nanoparticle synthesis and its distinct coordination dynamics, which differ significantly from lighter chloride analogues [2]. Unlike the ubiquitous chloroauric acid (HAuCl4) or gold trichloride (AuCl3), AuBr3 offers measurable kinetic advantages in specific cycloadditions and precise halide-matching capabilities that are indispensable for specialized synthetic workflows.
Substituting AuBr3 with the more common AuCl3 or HAuCl4 frequently results in process failure or severe performance degradation due to mismatched halide chemistry and differing Lewis acidity. In the synthesis of halide perovskite heterostructures (e.g., CsPbBr3), using chloride-based gold salts introduces unwanted chloride ions, triggering spontaneous anion exchange that alters the crystal lattice and shifts the material's bandgap [1]. In homogeneous catalysis, the softer nature of the bromide ligand means that AuCl3 often exhibits slower kinetics or lower yields in specific cycloadditions. Furthermore, AuBr3 is measurably less hygroscopic than AuCl3, meaning that direct substitution with the chloride salt complicates benchtop handling and increases the risk of moisture-induced catalyst deactivation during routine workflows [2].
In the [4+2] benzannulation of o-alkynyl(oxo)benzenes with alkynes, AuBr3 demonstrates a measurable kinetic advantage over AuCl3 [1]. At a 3 mol% loading and 80 °C, the AuBr3-catalyzed reaction reaches quantitative yield (93-100%) in 2.5 hours. Under identical conditions, AuCl3 exhibits a slower reaction rate and lower overall chemical yield, requiring longer cycle times to achieve comparable conversion.
| Evidence Dimension | Catalytic yield and reaction speed |
| Target Compound Data | 93-100% yield in 2.5 hours |
| Comparator Or Baseline | AuCl3 (lower yield, slower reaction rate) |
| Quantified Difference | Higher final yield and faster completion time for AuBr3 |
| Conditions | 3 mol% catalyst loading, 1,2-dichloroethane, 80 °C |
For process chemists optimizing complex cycloadditions, AuBr3 reduces cycle times and improves throughput compared to the standard chloride salt.
When synthesizing CsPbBr3–Au hybrid nanocrystals, the choice of gold precursor dictates the final lattice composition. Using AuBr3 allows the surface reduction of Au(III) to Au(0) nanoparticles while maintaining the pure bromide lattice of the perovskite, retaining a photoluminescence quantum yield (PLQY) of 60-70% [1]. Conversely, using AuCl3 induces spontaneous anion exchange, incorporating chloride into the lattice to form mixed-halide CsPb(Br1-xClx)3, which blueshifts the emission and alters the bandgap.
| Evidence Dimension | Lattice homogeneity and PLQY retention |
| Target Compound Data | Pure CsPbBr3 lattice retention; 60-70% PLQY |
| Comparator Or Baseline | AuCl3 (induces Br/Cl anion exchange and shifts bandgap) |
| Quantified Difference | 0% chloride contamination vs forced anion exchange |
| Conditions | Surface deposition of Au on CsPbBr3 nanocrystals in toluene |
Enables the synthesis of highly luminescent, phase-pure perovskite-metal heterostructures without bandgap-shifting halide contamination.
In the anomeric azidation of per-O-acetylated sugars, AuBr3 achieves a 91% yield of β-D-glucopyranosyl azides within 3 hours at room temperature at a 10 mol% loading [1]. While AuCl3 can also promote this reaction, AuBr3 is significantly less hygroscopic, reducing the need for strict inert-atmosphere handling. This physical property difference prevents moisture-induced catalyst deactivation during routine setup.
| Evidence Dimension | Reaction yield and hygroscopicity |
| Target Compound Data | 91% yield; bench-stable handling |
| Comparator Or Baseline | AuCl3 (highly hygroscopic, requires stricter environmental controls) |
| Quantified Difference | Equivalent high yields but with reduced moisture-sensitivity overhead |
| Conditions | 10 mol% catalyst, dichloromethane, room temperature |
Provides carbohydrate chemists with a bench-stable, highly active oxophilic catalyst for rapid N-glycoside synthesis without strict anhydrous handling requirements.
For the deprotection of robust oxime groups, AuBr3 maintains catalytic activity in neutral aqueous media where other transition metal salts fail[1]. At a 5 mol% loading at pH 7, AuBr3 drives the transoximation of ketoximes to ketones to 100% conversion at room temperature. In contrast, standard Lewis acids such as Sc(OTf)3, RuCl3, and PtCl4 either show 0% conversion or precipitate out as inactive hydroxides under the same neutral conditions.
| Evidence Dimension | Catalytic conversion at pH 7 |
| Target Compound Data | 100% conversion (full deoximation) |
| Comparator Or Baseline | Sc(OTf)3, PtCl4, RuCl3 (0% conversion or precipitation) |
| Quantified Difference | 100% vs 0% conversion at neutral pH |
| Conditions | 5 mol% catalyst, pH 7 aqueous solution, room temperature |
Allows for mild, neutral-pH deprotection of oximes in complex, acid-sensitive polyfunctional molecules where standard Lewis acids precipitate.
AuBr3 is the required precursor for depositing gold nanoparticles onto CsPbBr3 perovskites. Because it shares the bromide anion with the substrate, it avoids the spontaneous anion exchange and bandgap shifting that occurs when using AuCl3, ensuring the final heterostructure retains its intended photoluminescence properties[1].
In N-glycoside synthesis, AuBr3 serves as a highly active oxophilic catalyst for the anomeric azidation of per-O-acetylated sugars. Its lower hygroscopicity compared to AuCl3 makes it the practical choice for routine benchtop workflows, delivering >90% yields without the strict anhydrous overhead required for chloride salts [2].
For process chemists scaling [4+2] benzannulations, AuBr3 is selected over AuCl3 to accelerate reaction kinetics. It drives these complex cycloadditions to quantitative yields in a fraction of the time required by alternative gold catalysts, directly improving reactor throughput [3].
AuBr3 is highly suited for the catalytic deoximation of robust ketoximes in neutral aqueous media. Where conventional Lewis acids precipitate as inactive hydroxides at pH 7, AuBr3 remains active, enabling the deprotection of acid-sensitive substrates at room temperature [4].